Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester
Description
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester is a triaryl phosphate ester characterized by two 2,4,6-trimethylphenyl groups and one 2,4-dimethylphenyl group attached to a phosphate core. For example, the 2,6-dimethylphenyl variant (CAS DTXSID5072723) has a molecular weight of 438.5 g/mol, a high XLogP3 value of 7.9 (indicating significant hydrophobicity), and a polar surface area (PSA) of 44.8 Ų . These properties suggest that the target compound likely shares similar physicochemical characteristics, with variations arising from substituent positioning.
Properties
CAS No. |
86864-95-1 |
|---|---|
Molecular Formula |
C26H31O4P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C26H31O4P/c1-16-9-10-24(19(4)11-16)28-31(27,29-25-20(5)12-17(2)13-21(25)6)30-26-22(7)14-18(3)15-23(26)8/h9-15H,1-8H3 |
InChI Key |
RBYUVXNRQIGHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester typically involves the reaction of phosphoric acid with 2,4-dimethylphenol and 2,4,6-trimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
H3PO4+2C8H10O+C9H12O→C25H29O4P+3H2O
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation, crystallization, or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: This compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and the corresponding phenols.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and 2,4-dimethylphenol, 2,4,6-trimethylphenol.
Oxidation: Phosphoric acid derivatives.
Substitution: Depending on the nucleophile used, various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a component in drug formulations.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester involves its interaction with various molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites, leading to changes in their activity. This compound can also interact with cellular membranes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
a) Phosphoric Acid, 2,6-Dimethylphenyl Bis(2,4,6-Trimethylphenyl) Ester (CAS DTXSID5072723)
- Molecular Weight : 438.5 g/mol
- XLogP3 : 7.9
- PSA : 44.8 Ų
- Key Difference : The 2,6-dimethylphenyl group introduces greater steric hindrance compared to the 2,4-dimethylphenyl group in the target compound. This may reduce reactivity in esterification or hydrolysis reactions due to restricted access to the phosphate core .
b) Phosphoric Acid, Bis(2,4-Dimethylphenyl) 4-Ethylphenyl Ester (CAS 17269-77-1)
- Structure : Features two 2,4-dimethylphenyl groups and a 4-ethylphenyl substituent.
Functional Group Variations
a) Phosphoric Acid, Bis(2,6-Dimethylphenyl) 3-Hydroxyphenyl Ester (CAS 154162-69-3)
- Molecular Weight : 398.39 g/mol
b) 1,3-Benzenedisulfonic Acid, Bis(2,4,6-Trimethylphenyl) Ester
Data Table: Key Properties of Selected Compounds
*Note: Properties for the target compound are inferred from structural analogs.
Research Findings and Implications
- Steric Effects : Compounds with 2,6-dimethylphenyl groups (e.g., DTXSID5072723) exhibit lower reactivity in hydrolysis due to steric shielding of the phosphate core .
- Polarity and Solubility : Hydroxyl-containing derivatives (e.g., CAS 154162-69-3) demonstrate enhanced solubility in polar solvents, making them suitable for applications requiring hydrophilic-lipophilic balance .
- Thermal Stability : Triaryl phosphates with bulky substituents (e.g., 2,4,6-trimethylphenyl) generally exhibit superior thermal stability, a critical factor in flame-retardant applications .
Q & A
Q. How should researchers address conflicting reports on the compound’s catalytic activity in phosphorylation reactions?
- Methodological Answer : Differences may stem from solvent polarity (aprotic vs. protic) or trace water content. Replicate experiments using rigorously dried solvents (Karl Fischer titration <50 ppm H₂O) and compare turnover numbers (TONs). Cross-validate with computational studies on transition-state energetics .
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